
Hsd17B13-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-10 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibiting HSD17B13 has shown potential in reducing the progression of these liver diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Hsd17B13-IN-10 involves several steps, starting with the synthesis of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo reactions like Friedel-Crafts acylation.
Functional Group Modifications:
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, controlled temperature, and pressure conditions, and purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Hsd17B13-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .
Applications De Recherche Scientifique
Hsd17B13-IN-10 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving HSD17B13.
Biology: Helps in understanding the role of HSD17B13 in lipid metabolism and liver diseases.
Medicine: Potential therapeutic agent for treating NAFLD and NASH by inhibiting HSD17B13 activity.
Industry: Used in the development of diagnostic assays and screening tools for liver diseases
Mécanisme D'action
Hsd17B13-IN-10 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity. This inhibition prevents the conversion of substrates involved in lipid metabolism, thereby reducing lipid accumulation in the liver. The molecular targets include the lipid droplet-associated proteins, and the pathways involved are those regulating lipid droplet biogenesis and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hsd17B13-IN-1
- Hsd17B13-IN-2
- Hsd17B13-IN-3
Uniqueness
Hsd17B13-IN-10 is unique due to its high selectivity and potency in inhibiting HSD17B13 compared to other inhibitors. It has shown better efficacy in reducing liver lipid accumulation and inflammation in preclinical studies .
Propriétés
Formule moléculaire |
C23H19F3N2O4 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
N-(3,6-dimethyl-9H-xanthen-9-yl)-5-(hydroxymethyl)-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C23H19F3N2O4/c1-11-3-5-14-17(7-11)32-18-8-12(2)4-6-15(18)19(14)27-21(30)16-9-13(10-29)20(23(24,25)26)28-22(16)31/h3-9,19,29H,10H2,1-2H3,(H,27,30)(H,28,31) |
Clé InChI |
GZWZRMSAVLZTNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)C)NC(=O)C4=CC(=C(NC4=O)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


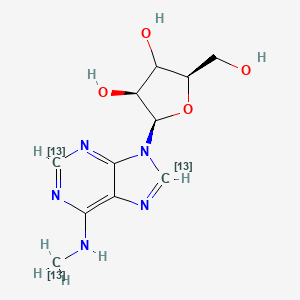
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
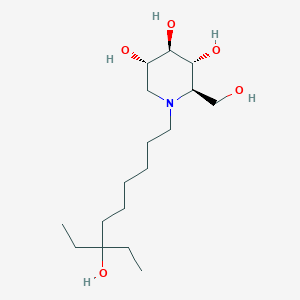
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
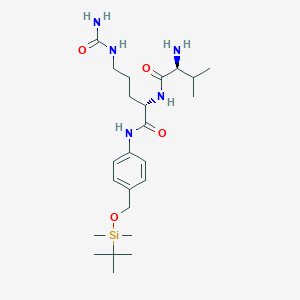
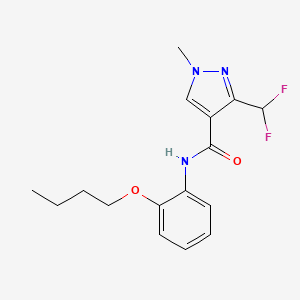
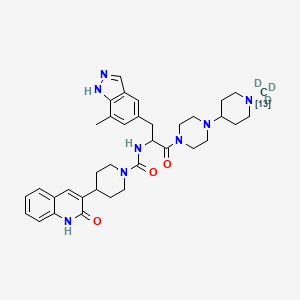

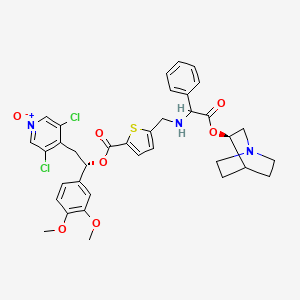
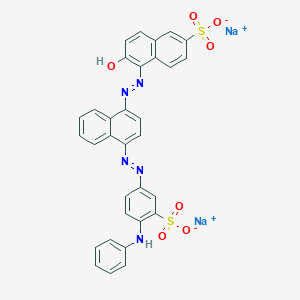
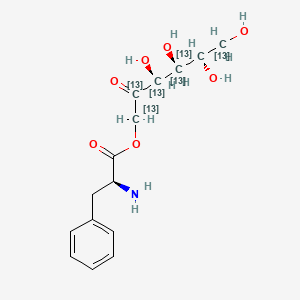

![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
